2-Chlorosulfinyloxypropane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chlorosulfinyloxypropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2S/c1-3(2)6-7(4)5/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRFDPLUIORRMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436838 | |
| Record name | CTK0J6268 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22598-56-7 | |
| Record name | CTK0J6268 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chlorosulfinyloxypropane and Analogous Chlorosulfinate Esters
Direct Esterification Approaches
Direct esterification represents the most straightforward approach to synthesizing chlorosulfinate esters. This typically involves the reaction of an alcohol with a suitable sulfinylating agent.
Reaction of Alcohols with Thionyl Chloride: Optimization and Yield Considerations
The most common and direct method for preparing 2-chlorosulfinyloxypropane is the reaction of isopropyl alcohol with thionyl chloride (SOCl₂). youtube.comlibretexts.org This reaction also serves as a general method for converting primary and secondary alcohols into the corresponding alkyl chlorides. youtube.comlibretexts.org The initial step involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride. youtube.comyoutube.com This process forms a chlorosulfite ester intermediate, which in this specific case is this compound.
The mechanism can proceed differently depending on the reaction conditions. libretexts.orgyoutube.com In the absence of a base, the intermediate can collapse in a process known as the Sₙi (internal nucleophilic substitution) mechanism, where the chloride is delivered from the same side as the leaving group, leading to retention of stereochemistry. youtube.com
However, the reaction is typically performed in the presence of a weak base, such as pyridine (B92270), to neutralize the hydrochloric acid (HCl) byproduct that is formed. youtube.comyoutube.com The presence of pyridine alters the mechanism to a standard Sₙ2 reaction. The pyridine deprotonates the oxonium ion formed after the initial attack of the alcohol. youtube.com The resulting chlorosulfite is then attacked by a chloride ion in an Sₙ2 fashion, leading to inversion of configuration at the carbon center and formation of the alkyl chloride. youtube.comlibretexts.org
Optimization of this reaction for the isolation of the chlorosulfinate ester rather than the final alkyl chloride requires careful control of conditions. Low temperatures and the precise stoichiometry of reactants are crucial to favor the formation and stability of the this compound intermediate and prevent its subsequent conversion to 2-chloropropane (B107684).
Table 1: Reaction of Isopropyl Alcohol with Thionyl Chloride
| Parameter | Condition/Observation | Rationale |
| Reactants | Isopropyl alcohol, Thionyl chloride | Direct formation of the target intermediate. youtube.com |
| Solvent | Aprotic solvents like ether are common. | To avoid side reactions with the solvent. libretexts.org |
| Base | Pyridine is frequently used. | Neutralizes HCl byproduct, influencing the reaction mechanism. youtube.comlibretexts.orgyoutube.com |
| Temperature | Low temperatures | Minimizes decomposition of the chlorosulfinate ester and formation of the alkyl chloride. |
| Byproducts | Sulfur dioxide (SO₂), Hydrochloric acid (HCl) | SO₂ is a gas, which helps drive the reaction forward. libretexts.orgyoutube.com |
Catalytic Methods for Chlorosulfinate Formation
While the direct reaction with thionyl chloride is common, catalytic methods for the formation of sulfinate esters are an area of ongoing research, particularly for creating chiral compounds. nih.gov Reports on the catalytic synthesis of enantioenriched sulfinate esters have included the use of peptides or Cinchona alkaloids as catalysts for the dynamic kinetic resolution of sulfinyl chlorides with alcohols. nih.gov
More advanced strategies have emerged, such as the desymmetrization of pro-chiral sulfinates using a pentanidium catalyst to produce enantioenriched sulfinate esters. nih.gov In this method, a sulfinate reacts with an electrophile like ethyl chloroformate to form a mixed anhydride (B1165640), which then reacts with an alcohol in the presence of the catalyst. nih.gov While not a direct synthesis of chlorosulfinates, these catalytic principles could potentially be adapted. Other catalysts, such as cobalt(II) chloride and silica (B1680970) chloride, have proven effective in general esterification reactions and could be explored for chlorosulfinate synthesis. organic-chemistry.org
Indirect Synthesis and Precursor Chemistry
Indirect methods provide alternative pathways to chlorosulfinates through the transformation of related sulfur-containing functional groups.
Transformation of Related Sulfur-Containing Compounds, including Sulfinyl Chlorides
A viable indirect route to chlorosulfinate esters involves the reaction of an alcohol with a pre-formed sulfinyl chloride (R-S(O)Cl). wikipedia.org Alkanesulfinyl chlorides are generally prepared and used immediately due to their reactivity and instability. wikipedia.org They react readily with nucleophiles, and their reaction with an alcohol yields a sulfinic ester (a class that includes chlorosulfinate esters). wikipedia.org
This method allows for the synthesis of a wide variety of sulfinate esters by first preparing the desired sulfinyl chloride. For example, methanesulfinyl chloride can be prepared from the chlorination of dimethyl disulfide followed by treatment with acetic anhydride. wikipedia.org This sulfinyl chloride can then be reacted with an alcohol to produce the corresponding methyl sulfinate ester. This two-step approach offers greater flexibility in designing complex sulfinate esters.
Advanced Synthetic Strategies for Chlorosulfinates
Modern synthetic chemistry has introduced sophisticated strategies for producing sulfinate esters, often with a focus on controlling stereochemistry. One such advanced method is Dynamic Kinetic Resolution (DKR). For instance, treating methanesulfinyl chloride or a bis-sulfinyl chloride with a tertiary amine in the presence of a chiral alcohol can afford optically pure sulfinate esters through DKR. wikipedia.org
Another innovative approach involves the use of specialized reagents and catalysts. The charge-transfer complex formed between DABCO and sulfur dioxide (DABSO) serves as a stable, solid surrogate for gaseous SO₂. organic-chemistry.org This reagent can be used to react with Grignard reagents to form sulfinates, which can then be converted into other derivatives. organic-chemistry.org Such multi-step pathways, leveraging modern reagents, represent the cutting edge of sulfinate ester synthesis.
Stereoselective Synthesis of Sulfinate Ester Precursors
The generation of enantiomerically pure sulfinate esters is a critical step in the synthesis of chiral sulfinyl compounds, which can subsequently be converted to chlorosulfinates. nih.gov The stereogenic center at the sulfur atom presents a significant synthetic challenge, and various methods have been developed to control this stereochemistry. nih.gov These esters are valuable synthetic intermediates, as they are configurationally stable and can be transformed into a variety of other enantiomerically pure sulfinyl derivatives. nih.gov
A foundational strategy, known as the Andersen synthesis, involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (−)-menthol or sugar-derived auxiliaries like diacetone-d-glucose (B1670380) (DAG). nih.govrsc.orgacs.org This reaction produces a mixture of diastereomeric sulfinate esters, which can often be separated by crystallization due to their different physical properties. nih.govacs.org The separated diastereomer can then be reacted with an organometallic reagent to produce a chiral sulfoxide (B87167) with high enantiomeric purity. rsc.org
More recent advancements have focused on catalytic asymmetric methods to avoid the need for separating diastereomers. One notable approach is the asymmetric condensation of prochiral sulfinates and various alcohols using a chiral organocatalyst. nih.govresearchgate.net Researchers have demonstrated that a pentanidium catalyst can facilitate this transformation, achieving high enantioselectivity (70–99% enantiomeric excess) across a broad scope of substrates, including the late-stage modification of drug molecules containing alcohol groups. nih.govthieme-connect.comthieme-connect.com This method generates an enantioenriched sulfinyl anhydride in situ, which is then subjected to nucleophilic substitution by an alcohol to yield the desired chiral sulfinate ester. researchgate.net
Another advanced strategy is the dynamic kinetic resolution of racemic sulfinyl chlorides. acs.org This technique uses a chiral nucleophilic catalyst that reacts with a racemic sulfinyl chloride. Under conditions where the starting material can rapidly epimerize (interconvert between stereoisomers), the catalyst selectively accelerates the reaction of one enantiomer, funneling the racemic mixture into a single, highly enantioenriched sulfinate ester product. acs.org
Table 1: Comparison of Stereoselective Synthesis Methods for Sulfinate Esters
| Method | Description | Key Reagents/Catalysts | Selectivity |
| Andersen Synthesis | Reaction of a sulfinyl chloride with a chiral alcohol to form separable diastereomers. nih.govacs.org | Thionyl chloride, chiral alcohols (e.g., (-)-menthol, diacetone-d-glucose). nih.govacs.org | Diastereoselective, relies on physical separation. nih.gov |
| Asymmetric Condensation | Organocatalytic condensation of a prochiral sulfinate salt with an alcohol. nih.govresearchgate.net | Pentanidium organocatalyst, ethyl chloroformate, prochiral sulfinate. researchgate.netthieme-connect.com | High enantioselectivity (up to 99% ee). thieme-connect.comthieme-connect.com |
| Dynamic Kinetic Resolution | Catalytic enantioselective reaction with a racemic sulfinyl chloride that epimerizes in situ. acs.org | Chiral nucleophilic catalyst, racemic tert-butanesulfinyl chloride. acs.org | High enantioselectivity (e.g., 80% ee with 0.5 mol% catalyst). acs.org |
Green Chemistry Principles in Chlorosulfinate Synthesis
The synthesis of chlorosulfinates and their precursors can be evaluated through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgacs.org The twelve principles of green chemistry provide a framework for creating safer, more efficient, and environmentally benign synthetic routes. acs.org
Key principles relevant to chlorosulfinate synthesis include:
Prevention : It is better to prevent waste than to treat or clean it up after it has been created. acs.org
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like additions and condensations are often favored over substitutions or eliminations which generate stoichiometric byproducts.
Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. rsc.orgacs.org For example, avoiding highly toxic reagents like thionyl chloride where possible is a key goal.
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents because catalysts are used in small amounts and can carry out a single reaction many times, reducing waste. acs.org The development of organocatalytic methods for sulfinate ester synthesis is a prime example of this principle in action. nih.govresearchgate.net
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary wherever possible or, if used, should be innocuous. acs.org
Reduce Derivatives : Unnecessary derivatization, such as the use of blocking groups or protection/deprotection steps, should be minimized or avoided because such steps require additional reagents and can generate waste. acs.org
While chlorination and sulfonation reactions are inherently difficult to classify as "green" due to the hazardous nature of the reagents, sustainable practices can be implemented. thieme-connect.comacs.org This includes the use of continuous processes and integrated systems that recycle byproducts, which can make these essential chemical transformations more efficient and less wasteful. acs.org
Table 2: The 12 Principles of Green Chemistry
| Principle | Description |
| 1. Prevention | Prevent waste generation instead of treating it later. acs.org |
| 2. Atom Economy | Maximize the incorporation of reactant atoms into the final product. acs.org |
| 3. Less Hazardous Syntheses | Use and generate substances with minimal toxicity. acs.org |
| 4. Designing Safer Chemicals | Design chemical products to be effective while minimizing toxicity. acs.org |
| 5. Safer Solvents & Auxiliaries | Minimize or avoid the use of auxiliary substances, or use safer alternatives. acs.org |
| 6. Design for Energy Efficiency | Minimize energy requirements by conducting syntheses at ambient temperature and pressure. acs.org |
| 7. Use of Renewable Feedstocks | Use raw materials that are renewable rather than depleting. acs.org |
| 8. Reduce Derivatives | Avoid unnecessary derivatization and use of protecting groups. acs.org |
| 9. Catalysis | Use catalytic reagents in preference to stoichiometric ones. acs.org |
| 10. Design for Degradation | Design chemical products to break down into innocuous products at the end of their function. acs.org |
| 11. Real-Time Pollution Prevention | Develop analytical methodologies for real-time monitoring and control to prevent hazardous substance formation. acs.org |
| 12. Safer Chemistry for Accident Prevention | Choose substances and forms of substances that minimize the potential for chemical accidents. acs.org |
Preparation of Protected Sulfate (B86663) Monoesters Utilizing Chlorosulfates
An important related synthetic methodology involves the preparation of sulfate monoesters, which are metabolites of various compounds, including chlorophenols. nih.govresearchgate.net A common strategy for their synthesis requires the use of a protecting group to control the reactivity of the sulfating agent. nih.gov
One effective method involves the sulfation of alcohols (such as chlorophenols) with a protected chlorosulfate (B8482658), 2,2,2-trichloroethyl (TCE) chlorosulfate, in the presence of a base like N,N-dimethylaminopyridine (DMAP). nih.govresearchgate.net The TCE group serves as a robust protecting group for the sulfate intermediate. This initial reaction yields a stable TCE-protected sulfate diester. nih.gov
The subsequent deprotection step is crucial for obtaining the final sulfate monoester. This is typically achieved by treating the protected diester with zinc powder and ammonium (B1175870) formate (B1220265) in methanol (B129727). nih.govresearchgate.net The zinc reductively cleaves the TCE group, which is more labile than other alkyl or aryl groups on the sulfate. Following the reaction, the product is purified, often by column chromatography, to yield the desired sulfate monoester as an ammonium salt. researchgate.net These synthesized sulfate monoesters are valuable as analytical standards for toxicological and environmental studies. nih.gov
Table 3: Two-Step Synthesis of Chlorophenol Sulfates
| Step | Procedure | Reagents | Product |
| 1. Protection/Sulfation | Sulfation of the parent chlorophenol with a protected chlorosulfate reagent. nih.govresearchgate.net | 2,2,2-trichloroethyl (TCE) chlorosulfate, N,N-dimethylaminopyridine (DMAP). nih.govresearchgate.net | TCE-protected chlorophenol sulfate diester. nih.gov |
| 2. Deprotection | Reductive cleavage of the TCE protecting group to reveal the sulfate monoester. nih.govresearchgate.net | Zinc dust, ammonium formate, methanol. nih.govresearchgate.net | Chlorophenol sulfate monoester (ammonium salt). nih.gov |
Mechanistic Elucidation of Reactions Involving 2 Chlorosulfinyloxypropane and Its Analogs
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions of 2-chlorosulfinyloxypropane can proceed through various mechanisms, influenced by the nature of the nucleophile, solvent, and the structure of the substrate itself.
This compound is an ambident electrophile, meaning it possesses two primary sites susceptible to nucleophilic attack: the α-carbon of the isopropyl group and the sulfur atom of the chlorosulfinate group. This duality leads to a competition between two main nucleophilic substitution pathways.
Attack at Carbon (SN2-type): In this pathway, the nucleophile directly attacks the α-carbon, displacing the chlorosulfinyloxy group. This is a typical bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.
Attack at Sulfur: Alternatively, the nucleophile can attack the electrophilic sulfur atom. This can lead to a variety of outcomes, including the formation of an intermediate that can then undergo further reactions. Studies on related compounds, such as dialkoxysulfonium salts, have shown that nucleophilic attack can occur at the sulfur atom, leading to displacement of one of the alkoxy groups. nrochemistry.com In the case of this compound, attack at the sulfur could potentially lead to the displacement of the chloride ion or the isopropoxy group.
The preferred site of attack is influenced by several factors, including the "hardness" or "softness" of the nucleophile (HSAB theory) and steric hindrance around the electrophilic centers. Hard nucleophiles tend to prefer the harder electrophilic center (the α-carbon), while softer nucleophiles may favor the softer sulfur atom.
The identity and concentration of the nucleophile play a crucial role in determining the rate and mechanism of substitution reactions of this compound.
The rate of SN2 reactions is directly proportional to the concentration of the nucleophile. libretexts.org Therefore, increasing the nucleophile concentration will increase the rate of attack at the α-carbon. The strength of the nucleophile is also a key factor. Stronger nucleophiles will react faster than weaker ones. The nucleophilicity of a species is influenced by factors such as charge, basicity, and polarizability. libretexts.org For instance, negatively charged nucleophiles are generally more potent than their neutral counterparts. libretexts.org
In solvolysis reactions, where the solvent acts as the nucleophile, the polarity of the solvent is a critical parameter. Polar protic solvents can stabilize the transition state of SN1-type reactions, which proceed through a carbocation intermediate, thereby increasing the reaction rate. libretexts.org The Grunwald-Winstein equation is often used to correlate the solvolysis rates with the ionizing power and nucleophilicity of the solvent.
Table 1: Relative Rates of Solvolysis of tert-Butyl Chloride in Various Solvents
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Ethanol | 24.3 | 1 |
| 80% Ethanol / 20% Water | 38.3 | 4.1 |
| Methanol (B129727) | 32.6 | 4.4 |
| Formic Acid | 58.0 | 3000 |
| Water | 78.5 | 150,000 |
This table illustrates the general trend of increasing solvolysis rate with increasing solvent polarity, a principle applicable to the SN1-type reactions of this compound. libretexts.org
The chlorosulfinyloxy group is an effective leaving group, a critical factor for facile nucleophilic substitution. A good leaving group is a species that is stable on its own after detaching from the substrate. The stability of the leaving group is often related to the pKa of its conjugate acid; weak bases are generally good leaving groups.
The chlorosulfinyloxy group can depart as the chlorosulfite anion (ClSO2-). This anion can be stabilized by the delocalization of the negative charge over the sulfur and oxygen atoms. Furthermore, the chlorosulfite anion can decompose into sulfur dioxide (SO2) and a chloride ion (Cl-), both of which are very stable species. This decomposition provides a strong thermodynamic driving force for the reaction.
The rate of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart, a property known as nucleofugality. The high nucleofugality of the chlorosulfinyloxy group makes this compound a reactive substrate for nucleophilic substitution reactions.
Elimination Reactions
In addition to substitution, this compound can undergo elimination reactions, particularly in the presence of a base or upon heating.
Alkyl chlorosulfinates that possess a β-hydrogen can undergo a β-elimination reaction to form an alkene. libretexts.org This process involves the removal of a proton from the β-carbon and the elimination of the chlorosulfinyloxy group from the α-carbon. libretexts.org
A well-known analogous reaction is the Chugaev elimination , which involves the pyrolysis of xanthate esters to yield alkenes. nrochemistry.comalfa-chemistry.comwikipedia.orgscienceinfo.com This reaction proceeds through a cyclic, six-membered transition state in a syn-elimination pathway. nrochemistry.comwikipedia.org Given the structural similarities between xanthates and chlorosulfinates, it is plausible that the thermal decomposition of this compound proceeds through a similar concerted mechanism, involving a six-membered ring transition state where the oxygen of the sulfinyl group acts as an internal base to abstract a β-hydrogen. This would lead to the formation of propene, sulfur dioxide, and hydrogen chloride.
The conditions for Chugaev elimination are typically milder than for the pyrolysis of esters, which require higher temperatures. wikipedia.org This suggests that the thermal elimination of chlorosulfinates may also occur under relatively moderate conditions.
The potential for intramolecular rearrangements in reactions involving this compound adds another layer of complexity to its reactivity profile. While specific examples for this compound are not extensively documented, analogies can be drawn from related sulfur-containing species.
Sulfonium (B1226848) ion rearrangements are a known phenomenon in organosulfur chemistry. nih.govwikipedia.orgfiveable.mechempedia.info If a sulfonium ion intermediate were to form during a reaction of this compound, for example, through the interaction of the sulfur atom with an electrophile, it could be susceptible to rearrangement.
Another relevant process is the Pummerer rearrangement , which involves the conversion of a sulfoxide (B87167) into an α-acyloxy thioether. youtube.com This reaction proceeds through a sulfonium ion intermediate. youtube.com While not a direct rearrangement of the carbon skeleton, it demonstrates the ability of sulfur-oxygen species to facilitate intramolecular transformations.
Halogen shifts are less commonly reported for this class of compounds. However, the possibility of a chlorine atom migrating from the sulfur to the α-carbon under certain reaction conditions, potentially via a radical or ionic intermediate, cannot be entirely ruled out, though it is likely to be a minor pathway compared to the more established substitution and elimination reactions.
Hydrolytic Stability and Mechanism in Aqueous Media
The hydrolytic stability of this compound and its analogs is a critical aspect of their reactivity profile. The mechanism of hydrolysis in aqueous media is influenced by the structure of the alkyl group, the nature of the solvent, and the presence of any catalysts. Analogous to alkyl halides and other related sulfur-containing compounds, the hydrolysis of this compound can proceed through different mechanistic pathways, primarily SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). dntb.gov.uanih.gov
In an SN1-type mechanism, the rate-determining step is the unimolecular dissociation of the chlorosulfinate to form a carbocation intermediate and a chlorosulfite anion. This pathway is favored for substrates that can form stable carbocations, such as those with tertiary or secondary alkyl groups like the isopropyl group in this compound. The stability of the carbocation allows for the departure of the leaving group, OSOCl, prior to the attack by a water molecule. The subsequent reaction of the carbocation with water is typically fast.
Conversely, an SN2 mechanism involves a backside attack by the nucleophile (water) on the carbon atom bonded to the chlorosulfinyloxy group, leading to a pentacoordinate transition state. This pathway is more common for primary alkyl chlorosulfinates and is sensitive to steric hindrance around the reaction center. For secondary systems like this compound, both SN1 and SN2 pathways can be competitive, and the dominant mechanism can be influenced by the solvent polarity and nucleophilicity. Highly polar and ionizing solvents tend to favor the SN1 pathway by stabilizing the resulting carbocation intermediate.
Studies on the solvolysis of analogous compounds such as isopropyl chloroformate have shown that the reaction can proceed through dual reaction channels. In more nucleophilic solvents, a bimolecular addition-elimination pathway is favored, while in highly ionizing solvents, a unimolecular fragmentation-ionization mechanism becomes more prominent. nih.gov The hydrolysis of alkyl chlorosulfates, another related class of compounds, also demonstrates the competition between displacement at the carbon center and at the sulfur center. wikipedia.org For instance, the alcoholysis of n-propyl chlorosulfate (B8482658) yields products resulting from both solvolytic displacement at carbon and at sulfur. wikipedia.org
The table below summarizes the expected mechanistic pathways for the hydrolysis of this compound under different conditions, based on studies of analogous compounds.
| Condition | Favored Mechanistic Pathway | Key Intermediates/Transition States | Influencing Factors |
| Highly Ionizing, Low Nucleophilicity Solvent | SN1 | Isopropyl carbocation, Chlorosulfite anion | Solvent polarity, Stability of the carbocation |
| High Nucleophilicity Solvent | SN2 | Pentacoordinate transition state | Steric hindrance, Nucleophile concentration |
| Neutral pH, Aqueous Media | Competition between SN1 and SN2 | Dependent on specific conditions | Temperature, Co-solvents |
Radical and Photochemical Reaction Pathways Initiated by Chlorosulfinates
Beyond heterolytic pathways, chlorosulfinates can also undergo homolytic cleavage to initiate radical and photochemical reactions. The relatively weak S-Cl and O-S bonds in the chlorosulfinate group can be cleaved by thermal or photochemical energy input, leading to the formation of radical species.
The initiation step in such a process would involve the homolytic cleavage of the chlorosulfinate. For this compound, this could lead to an isopropoxy radical and a chlorosulfinyl radical (•SOCl), or an isopropyl radical and a chlorosulfite radical (•OSOCl). The subsequent propagation steps would involve these radicals reacting with other molecules to form new radical species, continuing a chain reaction. ucalgary.cayoutube.com This is analogous to the radical halogenation of alkanes, which proceeds through initiation, propagation, and termination steps. youtube.comyoutube.comnih.gov
A relevant example is the radical-mediated chlorination of aliphatic C-H bonds guided by sulfamate (B1201201) esters. In this process, a light-initiated homolysis of an N-Cl bond generates a nitrogen-centered radical, which then participates in a radical chain propagation mechanism to selectively chlorinate a C-H bond. researchgate.net This demonstrates the potential for sulfur-containing functional groups to mediate radical reactions.
The detection and characterization of transient radical intermediates in these reactions can be achieved through techniques such as Electron Spin Resonance (ESR) spectroscopy and Chemically Induced Dynamic Nuclear Polarization (CIDNP). dntb.gov.uanih.govwikipedia.org ESR spectroscopy can directly detect and identify radical species due to their unpaired electrons. osti.govnih.gov CIDNP, observed in NMR spectra, provides information about the spin dynamics of radical pairs and can be used to elucidate reaction mechanisms involving radical intermediates. nih.govlibretexts.orgnih.gov
The following table outlines a plausible radical chain reaction mechanism for the decomposition of this compound, drawing parallels with known radical processes.
| Reaction Step | General Equation | Description |
| Initiation | (CH₃)₂CHOS(O)Cl + hν → (CH₃)₂CHO• + •SOCl | Photochemical homolytic cleavage of the O-S bond to form an isopropoxy radical and a chlorosulfinyl radical. |
| Propagation 1 | (CH₃)₂CHO• + (CH₃)₂CHOS(O)Cl → (CH₃)₂CHOH + (CH₃)₂C(•)OS(O)Cl | The isopropoxy radical abstracts a hydrogen atom from another molecule of this compound. |
| Propagation 2 | (CH₃)₂C(•)OS(O)Cl → (CH₃)₂CO + •SOCl | The resulting carbon-centered radical can decompose to form acetone (B3395972) and a chlorosulfinyl radical. |
| Termination | 2 •SOCl → ClS(O)S(O)Cl | Combination of two chlorosulfinyl radicals to form a non-radical product. |
| Termination | (CH₃)₂CHO• + •SOCl → (CH₃)₂CHOS(O)Cl | Recombination of the initial radical pair. |
Transition State Analysis and Free Energy Relationships in Chlorosulfinate Reactivity
The reactivity of this compound and its analogs is fundamentally governed by the energetics of the transition states involved in their reactions. Transition state theory (TST) provides a framework for understanding reaction rates by considering the quasi-equilibrium between reactants and the activated complex at the transition state. beilstein-journals.orgnih.govresearchgate.net
For the hydrolytic reactions of chlorosulfinates, the structure and energy of the transition state dictate the reaction mechanism and rate. In an SN1 reaction, the transition state resembles the forming carbocation and the departing leaving group. Its energy is highly dependent on the stability of the carbocation. For an SN2 reaction, the transition state is a higher-energy, pentacoordinate species where the nucleophile and the leaving group are partially bonded to the central carbon atom.
Computational chemistry methods, such as density functional theory (DFT), are powerful tools for calculating the geometries and energies of these transition states. Such calculations can provide detailed free energy profiles for reaction pathways, identifying the rate-determining step and the influence of substituents on the activation energy. For instance, computational studies on the solvolysis of other electrophiles have been used to construct detailed free energy profiles, showing the relative energies of reactants, transition states, intermediates, and products.
Free energy relationships, such as the Hammett equation, can be used to experimentally probe the nature of the transition state. By correlating reaction rates with substituent constants (σ), one can gain insight into the electronic demands of the transition state. beilstein-journals.org For example, a large negative ρ value in a Hammett plot for the hydrolysis of a series of substituted aryl chlorosulfinates would indicate the development of significant positive charge at the reaction center in the transition state, consistent with an SN1-like mechanism.
The table below presents a hypothetical set of calculated activation free energies (ΔG‡) for the hydrolysis of different alkyl chlorosulfinates, illustrating how the structure of the alkyl group might influence the reaction mechanism.
| Alkyl Chlorosulfinate | Alkyl Group | Plausible Mechanism | Calculated ΔG‡ (kcal/mol) | Relative Rate |
| Methyl Chlorosulfinate | Primary | SN2 | 25 | 1 |
| Ethyl Chlorosulfinate | Primary | SN2 | 24 | ~3 |
| 2-Propyl Chlorosulfinate | Secondary | SN1/SN2 borderline | 22 | ~50 |
| tert-Butyl Chlorosulfinate | Tertiary | SN1 | 20 | ~2500 |
Note: The ΔG‡ and relative rate values are illustrative and intended to demonstrate the expected trend based on carbocation stability.
Computational and Theoretical Investigations of 2 Chlorosulfinyloxypropane
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and conformational landscape of molecules like 2-chlorosulfinyloxypropane. These methods can predict bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's geometry.
Analysis of Rotational Barriers and Conformational Preferences (e.g., Gauche/Anti Isomers)
The rotation around the C-O and S-O single bonds in this compound gives rise to various conformers. The relative stability of these conformers is determined by a balance of steric hindrance and electronic effects. Two primary conformations of interest are the anti and gauche forms. vedantu.comwizeprep.comyoutube.com In the context of the C-O-S-Cl dihedral angle, the anti conformation refers to a staggered arrangement where the largest groups are positioned opposite to each other, generally minimizing steric repulsion. youtube.com Conversely, the gauche conformation describes a staggered arrangement where these groups are adjacent, at a 60° angle. vedantu.com
For simple alkanes, the anti conformer is typically more stable. youtube.com However, in molecules with heteroatoms like this compound, other interactions can influence conformational preference. For instance, in some cases, intramolecular hydrogen bonding or other electrostatic interactions can stabilize the gauche conformation. quora.com In the absence of specific data for isopropyl chlorosulfite, we can infer from general principles of conformational analysis that a complex potential energy surface exists, with multiple local minima corresponding to different staggered conformations. The rotational barriers between these conformers can be calculated using computational methods, providing insight into the flexibility of the molecule. escholarship.orgnih.govstenutz.eu
Table 1: General Comparison of Anti and Gauche Conformers
| Conformer | Dihedral Angle (approx.) | Steric Repulsion | Potential Energy | Stability |
| Anti | 180° | Minimal | Lower | Generally Higher |
| Gauche | 60° | Moderate | Higher | Generally Lower |
This table presents a generalized comparison and the actual energy differences for this compound would require specific computational studies.
Vibrational Spectroscopy Analysis (IR, Raman) Coupled with Theoretical Models
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. nih.govresearchgate.netresearchgate.netnih.gov When coupled with theoretical models, such as those derived from Density Functional Theory (DFT), a detailed assignment of the experimental spectra can be achieved. researchgate.netresearchgate.net These calculations can predict the frequencies and intensities of the vibrational bands. nih.govresearchgate.net
For this compound, characteristic vibrational modes would include C-H stretching and bending from the isopropyl group, C-O stretching, S-O stretching, and S-Cl stretching. nih.gov The C-H stretching vibrations are typically observed in the 2800-3000 cm⁻¹ region. nih.gov The positions of the S-O and S-Cl stretching frequencies are particularly sensitive to the molecule's conformation and electronic structure. By comparing the calculated vibrational spectra for different conformers with experimental data, it is possible to determine the dominant conformation present under the experimental conditions.
Table 2: Predicted General Vibrational Frequency Ranges for this compound
| Functional Group | Vibrational Mode | Approximate Frequency Range (cm⁻¹) |
| C-H (isopropyl) | Stretching | 2850 - 3000 |
| C-H (isopropyl) | Bending | 1350 - 1470 |
| C-O | Stretching | 1000 - 1200 |
| S=O | Stretching | 1150 - 1250 |
| S-O | Stretching | 700 - 850 |
| S-Cl | Stretching | 400 - 500 |
These are general ranges and the precise frequencies for this compound would be influenced by its specific structure and conformation.
Theoretical Modeling of Reaction Mechanisms and Transition States
Theoretical modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transient species like transition states. researchgate.netresearchgate.net
Predictive Design of Chlorosulfinate Reactivity through Computational Methods
Computational methods can be employed to predict the reactivity of chlorosulfinates like this compound towards various reagents. nih.gov By calculating properties such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. nih.gov This predictive capability is valuable in designing new synthetic routes and understanding the factors that control reaction outcomes. nih.gov For instance, computational studies can help in understanding how changes in the alkyl group (from methyl to isopropyl) affect the reactivity of the S-Cl bond.
Computational Insights into Bond Fission and Formation Processes
Computational studies provide detailed insights into the mechanisms of bond-breaking and bond-forming steps in a reaction. For chlorosulfinates, a key reaction is nucleophilic substitution at the sulfur atom, which involves the cleavage of the S-Cl bond and the formation of a new bond with a nucleophile. nih.govmdpi.com
A computational study on the reaction of methyl sulfinyl chloride (MSC) with methanol (B129727) in the presence of a base provides a relevant model. nih.gov This study explored two possible mechanisms: an ion-pair mechanism where the base first displaces the chloride, and a neutral mechanism where the alcohol attacks the sulfur center directly, with the base assisting in proton transfer. nih.gov The calculations showed that the neutral mechanism, proceeding through a concerted transition state where the alcohol attacks the sulfur while transferring a proton to the sulfinyl oxygen, is energetically favored. nih.gov This suggests that the reaction of this compound with nucleophiles in the presence of a base likely follows a similar concerted pathway, avoiding the formation of a high-energy sulfinyl cation. The cleavage of the S-Cl bond is a critical step in this process. organic-chemistry.orgnih.govrsc.org
Evaluation of Basis Set and Functional Dependence in Theoretical Predictions
The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method (functional) and the basis set. researchgate.netresearchgate.net For sulfur-containing compounds, these choices are particularly crucial due to the presence of d-orbitals and the potential for complex electronic effects. researchgate.netnih.govbenthamdirect.comnih.gov
For molecules containing second-row elements like sulfur, it is often necessary to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution. researchgate.netresearchgate.net For example, Pople-style basis sets like 6-311+G(d,p) or correlation-consistent basis sets like aug-cc-pVTZ are commonly employed. researchgate.netnih.gov The choice of the DFT functional (e.g., B3LYP, M06-2X) also significantly impacts the results, and different functionals may perform better for different properties (e.g., geometries vs. reaction barriers). researchgate.net Therefore, any computational study on this compound would need to carefully benchmark different combinations of basis sets and functionals against available experimental data or high-level theoretical calculations to ensure the reliability of the predictions. researchgate.netresearchgate.net
Applications of 2 Chlorosulfinyloxypropane in Advanced Organic Synthesis
As a Reagent for Esterification and Carboxylate Formation
The reaction of alcohols with thionyl chloride to form alkyl chlorides is a classic transformation that proceeds through a chlorosulfite intermediate. masterorganicchemistry.com This fundamental reactivity suggests that 2-chlorosulfinyloxypropane can serve as a reagent for esterification and the formation of carboxylates. The process would involve the reaction of this compound with a carboxylic acid. The lone pair of electrons on the oxygen of the carboxylic acid would attack the electrophilic sulfur atom of the chlorosulfite, leading to the displacement of the chloride ion and the formation of a mixed anhydride (B1165640) intermediate. Subsequent attack by an alcohol or another nucleophile on the carbonyl carbon of the activated carboxylic acid moiety would then yield the desired ester or carboxylate derivative, with the release of sulfur dioxide and isopropanol (B130326).
This method could offer an alternative to traditional esterification methods, particularly when mild reaction conditions are required. chemguide.co.ukyoutube.com The reactivity of the chlorosulfite can be tuned by the reaction conditions, such as temperature and the presence of a base, to control the rate and selectivity of the esterification.
Table 1: Hypothetical Esterification Reactions using this compound
| Carboxylic Acid | Alcohol | Product | Hypothetical Yield (%) |
| Acetic Acid | Ethanol | Ethyl Acetate | 85 |
| Benzoic Acid | Methanol (B129727) | Methyl Benzoate | 90 |
| Propanoic Acid | Butanol | Butyl Propanoate | 82 |
Role in Olefination Reactions and Related Carbon-Carbon Bond Formations
While the direct use of this compound in olefination reactions is not extensively documented, its structural features suggest potential roles in carbon-carbon bond-forming reactions. The Julia-type olefination reactions, for instance, are powerful methods for the synthesis of alkenes from sulfones. researchgate.netyoutube.com Although this compound is a sulfite (B76179), not a sulfone, its conversion to a sulfone derivative could open a pathway to its use in such transformations.
Furthermore, the reactivity of the sulfur-chlorine bond could be exploited in reactions with organometallic reagents. For example, reaction with a Grignard or organolithium reagent could lead to the formation of a new carbon-sulfur bond, generating a sulfoxide (B87167). This sulfoxide could then be a precursor in various carbon-carbon bond-forming reactions.
Precursor in Cyclization and Fragmentation Reactions
The chemistry of sulfites is rich with cyclization and fragmentation reactions, suggesting that this compound could serve as a valuable precursor in this context. For instance, the reaction of homoallylic alcohols with chlorinating agents can lead to the formation of cyclic ethers through a halocyclization process. kiesslinglab.com While sulfuryl chloride is often used, the reactivity of this compound could potentially be harnessed for similar transformations, leading to the formation of functionalized cyclic structures.
Fragmentation reactions of cyclic sulfites are also well-known and can be initiated thermally or photochemically. nih.gov These reactions often proceed through radical or carbene intermediates, leading to the formation of alkenes and other unsaturated compounds. This compound, upon conversion to a cyclic sulfite by reaction with a diol, could undergo such fragmentation pathways to generate valuable synthetic intermediates. The fragmentation of alkyl sulfites can also be observed in mass spectrometry, providing insights into their bonding and stability. youtube.commiamioh.edulibretexts.orgyoutube.com
Utility in Protecting Group Strategies for Hydroxy Compounds
The protection of hydroxyl groups is a critical aspect of multi-step organic synthesis. organic-chemistry.orguchicago.eduuwindsor.ca While various protecting groups for alcohols are known, the use of a sulfite-based protecting group derived from this compound could offer unique advantages in terms of introduction and cleavage. The reaction of an alcohol with this compound in the presence of a base would lead to the formation of an isopropyl sulfite ester, effectively protecting the hydroxyl group.
The stability of this sulfite protecting group would be dependent on the reaction conditions. Sulfite esters are generally stable to a range of reagents but can be cleaved under specific acidic or basic conditions, or through reductive or oxidative methods. nih.govgoogle.com This orthogonality would be a valuable feature in complex synthetic sequences. For instance, an isopropyl sulfite protecting group might be stable to conditions used to remove a silyl (B83357) ether protecting group, allowing for selective deprotection.
Table 2: Comparison of Hypothetical Isopropyl Sulfite Protecting Group with Common Hydroxyl Protecting Groups
| Protecting Group | Introduction Reagent | Cleavage Conditions | Stability |
| Isopropyl Sulfite | This compound, Base | Mild Acid/Base, Reductive/Oxidative | Moderate |
| Trimethylsilyl (TMS) | TMSCl, Base | Mild Acid, Fluoride | Low |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Base | Acid, Fluoride | High |
| Benzyl (Bn) | BnBr, Base | Hydrogenolysis | High |
Note: The stability and cleavage conditions for the isopropyl sulfite protecting group are based on the general reactivity of sulfites and require experimental verification.
Integration into Stereoselective Synthetic Pathways, including Enantiopure Sulfoxide Synthesis
The synthesis of enantiomerically pure sulfoxides is of great interest due to their application as chiral auxiliaries in asymmetric synthesis. acs.orgresearchgate.net A well-established method for preparing chiral sulfoxides involves the reaction of a chiral sulfite with an organometallic reagent. researchgate.netacs.org This reaction proceeds with inversion of configuration at the sulfur atom.
This compound, being a prochiral molecule, could be utilized in stereoselective synthesis. Reaction with a chiral alcohol would lead to the formation of a diastereomeric mixture of sulfites. These diastereomers could potentially be separated and then reacted with a Grignard reagent to produce an enantiopure sulfoxide. Alternatively, the use of a chiral ligand in conjunction with this compound could enable the stereoselective synthesis of chiral sulfites and, subsequently, chiral sulfoxides. acs.orgnih.govnih.govmit.edunih.gov
The development of such a stereoselective pathway would be a significant contribution to the field of asymmetric synthesis, providing access to a wide range of valuable chiral building blocks.
Development of Novel Synthetic Routes Utilizing Chlorosulfinate Reactivity
The inherent reactivity of the chlorosulfinate group in this compound opens up possibilities for the development of novel synthetic methodologies. The electrophilic nature of the sulfur atom, combined with the good leaving group ability of the chloride ion, makes it a versatile reagent for reactions with a wide range of nucleophiles.
For example, reaction with amines could lead to the formation of sulfinamides, which are themselves valuable synthetic intermediates. Reaction with organometallic reagents, as mentioned earlier, can lead to sulfoxides. Furthermore, the reaction with enolates could provide a route to β-keto sulfoxides, which are useful precursors for the synthesis of various heterocyclic and carbocyclic compounds. The exploration of these and other reactions could lead to the discovery of new and efficient synthetic transformations. mit.eduacs.org
Participation in Photochemical Transformations in Organic Synthesis
Irradiation of sulfites can lead to the homolytic cleavage of the sulfur-oxygen bond, generating radical intermediates. rsc.org In the case of this compound, this could lead to the formation of an isopropoxy radical and a chlorosulfinyl radical. These reactive intermediates could then participate in a variety of subsequent reactions, such as hydrogen abstraction, addition to unsaturated systems, or cyclization, leading to the formation of novel molecular architectures. The study of the photochemical behavior of this compound could therefore unveil new synthetic possibilities.
Analytical and Spectroscopic Characterization Techniques in Mechanistic Studies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic compounds, including the intermediates and products derived from 2-chlorosulfinyloxypropane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.
In the context of reactions involving this compound, NMR is crucial for identifying the structure of resulting products, such as isopropyl alcohol or other esters. For instance, the ¹H NMR spectrum of isopropyl alcohol, a potential hydrolysis product, would show a characteristic doublet for the six equivalent methyl protons and a septet for the single methine proton. chemicalbook.com Similarly, if the reaction leads to the formation of an ester like isopropyl formate (B1220265), the NMR spectrum would exhibit distinct signals for the formyl proton, the methine proton, and the methyl protons, with specific chemical shifts and coupling patterns that confirm the structure. docbrown.info
Table 1: Illustrative ¹H NMR Data for Potential Products
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |
| Isopropyl Alcohol | CH₃ | ~1.2 | Doublet |
| CH | ~4.0 | Septet | |
| OH | Variable | Singlet | |
| Isopropyl Formate | CH₃ | 1.28 | Doublet |
| CH | 5.14 | Septet | |
| HCO | 8.02 | Singlet |
Data for isopropyl formate is for the compound 1-methylethyl methanoate. docbrown.info
Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, making it highly effective for identifying unknown compounds, elucidating their structure, and monitoring the progress of a reaction. In the study of this compound, MS can be used to identify the molecular weight of the parent compound and its fragmentation pattern, which provides structural clues.
When this compound undergoes reactions, MS can identify the products by their unique mass spectra. For example, the mass spectrum of 2-chloropropane (B107684), a potential decomposition product, would exhibit a molecular ion peak and characteristic fragment ions. docbrown.info The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in distinctive isotopic patterns for chlorine-containing fragments, aiding in their identification. docbrown.info
Furthermore, techniques like Multiple Reaction Monitoring (MRM) coupled with liquid chromatography-mass spectrometry (LC-MS) offer high sensitivity and selectivity for quantifying specific products in complex mixtures. nih.govnih.govresearchgate.net This is particularly useful for tracking the formation of products over time, thereby providing kinetic information about the reaction. nih.govnih.govresearchgate.net
Table 2: Characteristic Mass-to-Charge Ratios (m/z) for Potential Fragments
| Ion | Corresponding Fragment | m/z |
| [C₃H₇]⁺ | Isopropyl cation | 43 |
| [CH₃CHCl]⁺ | 63/65 | |
| [C₃H₇Cl]⁺ | Molecular ion of 2-chloropropane | 78/80 |
Data is based on the fragmentation of 2-chloropropane. docbrown.infoyoutube.com
X-ray Crystallography for Solid-State Structure Determination of Related Compounds
X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.orglibretexts.org While obtaining a single crystal of the reactive this compound itself can be challenging, X-ray diffraction studies on related, more stable compounds, such as dialkyl sulfites or other organosulfur compounds, provide invaluable structural benchmarks. britannica.combritannica.comnih.gov
The crystal structure of these related compounds reveals key information about bond lengths, bond angles, and conformations around the sulfur atom. This data can be used to build accurate molecular models and to understand the steric and electronic factors that influence the reactivity of the chlorosulfite group. For instance, the structures of cyclic sulfites can offer insights into the preferred geometries of the S-O bonds. britannica.com
Gas Electron Diffraction (GED) for Gas-Phase Molecular Structure Analysis
Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase. This method is particularly useful for molecules like this compound, which may be difficult to crystallize. GED provides information about bond lengths, bond angles, and torsional angles of the molecule, free from the packing forces present in a crystal lattice.
By comparing the experimental scattering data with theoretical models, a detailed picture of the gas-phase geometry can be obtained. This information is crucial for understanding the intrinsic structural properties of the molecule and for computational studies of its reactivity.
Spectroscopic Probes for Reaction Monitoring and Kinetic Studies
Various spectroscopic techniques can be employed as probes to monitor the progress of reactions involving this compound and to perform kinetic studies. For example, Infrared (IR) spectroscopy can be used to follow the disappearance of the characteristic S=O and S-Cl stretching frequencies of the starting material and the appearance of new bands corresponding to the products.
UV-Visible spectroscopy may also be applicable if the reactants or products have suitable chromophores. By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. These kinetic data are essential for elucidating the reaction mechanism and for understanding the factors that influence the reaction rate.
Emerging Research Directions and Future Perspectives for 2 Chlorosulfinyloxypropane Chemistry
Exploration of Novel Catalytic Systems for Chlorosulfinate Synthesis and Reactions
The traditional synthesis of 2-chlorosulfinyloxypropane involves the reaction of isopropanol (B130326) with thionyl chloride, often in the presence of a tertiary amine base like pyridine (B92270) to neutralize the HCl byproduct. masterorganicchemistry.com While effective, this method presents challenges related to selectivity and the handling of corrosive reagents. Future research is geared towards developing catalytic systems that can improve the efficiency, safety, and environmental profile of chlorosulfinate synthesis.
One promising direction is the use of Lewis basic catalysts. Research has shown that N,N-dimethylformamide (DMF) can effectively catalyze the formation of polyfluorinated alkyl chlorosulfites from the corresponding alcohols and thionyl chloride. google.com This approach simplifies the process and can lead to high yields. google.com Exploring a broader range of Lewis basic catalysts, including other amides, phosphine (B1218219) oxides, and ureas, could lead to systems with enhanced activity and selectivity for the synthesis of this compound.
Furthermore, heterogeneous catalysts offer significant advantages in terms of separation and reusability. Developing solid-supported catalysts, such as polymers or silica-functionalized with Lewis basic sites, could enable continuous production processes and minimize waste. The investigation into catalytic systems is not limited to synthesis; developing catalysts for the subsequent reactions of this compound, such as nucleophilic substitution or eliminations, could unlock new synthetic pathways and applications.
| Catalyst Type | Potential Catalysts | Rationale for Exploration | Potential Advantages |
| Homogeneous Lewis Bases | N,N-Dialkylamides (e.g., DMF), Pyridine N-oxides, Phosphine Oxides | Activation of thionyl chloride towards nucleophilic attack by the alcohol. | Mild reaction conditions, high yields, potential for tuning reactivity through catalyst structure. |
| Heterogeneous Catalysts | Polymer-supported pyridines, Silica-grafted amides, Ion-exchange resins | Facilitates catalyst recovery and reuse, suitable for flow chemistry systems. | Simplified purification, reduced waste, potential for process intensification. |
| Transition Metal Catalysts | (Exploratory) | Potential for novel activation modes of the S-Cl bond for cross-coupling reactions. | Access to new reaction pathways not possible with traditional methods. |
Development of Asymmetric Transformations Utilizing this compound Derivatives
A key structural feature of sulfinyl halides and their ester derivatives like this compound is the presence of a stereogenic sulfur center. wikipedia.org This inherent chirality presents a significant opportunity for the development of novel asymmetric transformations, where the sulfinyl group acts as a chiral auxiliary to control the stereochemical outcome of a reaction.
Chiral sulfinyl compounds are well-established as powerful tools in asymmetric synthesis. nih.govacs.org For instance, the addition of organometallic reagents to diastereomerically pure sulfinates derived from chiral alcohols is a classic method for producing enantiomerically enriched sulfoxides. acs.org A future research direction involves leveraging the chirality of this compound derivatives. By reacting this compound with a chiral alcohol, a pair of diastereomeric chlorosulfites can be formed, which could potentially be separated. These diastereomerically pure reagents could then be used in reactions with prochiral nucleophiles to generate new stereocenters with high levels of control.
Moreover, the development of catalytic asymmetric methods to synthesize chiral chlorosulfites would be a major advance. Reactions of symmetrical dialkyl sulfites with organometallic reagents in the presence of chiral amine catalysts have been shown to produce optically active sulfinates. acs.org Adapting such strategies to the synthesis of chiral this compound or its derivatives could provide a more direct and atom-economical route to these valuable chiral building blocks.
| Asymmetric Strategy | Description | Potential Application |
| Chiral Auxiliary Control | Use of a chiral alcohol to form a diastereomeric mixture of sulfites, followed by separation and reaction with a nucleophile. | Synthesis of enantiomerically enriched sulfoxides, sulfinamides, and other sulfur-containing chiral molecules. |
| Substrate-Controlled Induction | A pre-existing stereocenter in a molecule containing a hydroxyl group reacts with thionyl chloride to form a derivative of this compound, directing subsequent reactions. mdpi.com | Diastereoselective synthesis of complex molecules and natural products. mdpi.com |
| Catalytic Asymmetric Synthesis | Development of a chiral catalyst that can enantioselectively form one enantiomer of a this compound derivative. | Direct access to enantiopure sulfinylating agents for a broad range of asymmetric transformations. |
Advancements in Flow Chemistry and Photochemistry for Chlorosulfinate Syntheses and Reactions
The synthesis and reactions of highly reactive compounds like chlorosulfites are often plagued by safety concerns, particularly on a larger scale. Reactions involving thionyl chloride or sulfuryl chloride can be highly exothermic and may release toxic gases. acs.orgacs.org Flow chemistry, which involves performing reactions in continuous-flow reactors, offers a robust solution to these challenges. rsc.orgrsc.orgchemrxiv.org
The application of flow chemistry to the synthesis of this compound could provide significant benefits. The high surface-area-to-volume ratio of microreactors allows for superior control over reaction temperature, mitigating the risk of thermal runaway. rsc.org The precise control over residence time and stoichiometry can lead to higher yields and selectivities. Furthermore, flow systems can safely handle unstable intermediates, as they are generated and consumed in situ within a contained system. acs.org The development of a continuous flow protocol for this compound would represent a major step towards safer and more scalable production.
Photochemistry offers another modern approach to chemical synthesis. patsnap.com The use of light to initiate reactions can provide unique reactivity that is often inaccessible through thermal methods. Research has demonstrated the photochemical synthesis of related sulfonyl chlorides from various sulfur-containing precursors. nih.govsci-hub.ru Exploring the photochemistry of this compound could uncover novel reaction pathways. For example, photolytic cleavage of the S-Cl or S-O bond could generate reactive radical species, enabling new carbon-sulfur or carbon-oxygen bond-forming reactions.
Interdisciplinary Research with Materials Science and Biological Chemistry (excluding direct biological/clinical applications)
The reactivity of the chlorosulfinate group makes this compound and its derivatives attractive for applications beyond traditional organic synthesis, particularly in materials science and biological chemistry.
In materials science, there is a constant need for new methods to functionalize surfaces and modify polymers. Sulfonyl chlorides have been successfully used for the postsynthetic modification of robust materials like metal-organic frameworks (MOFs), introducing new functionalities by reacting with pre-installed groups on the MOF structure. rsc.org Similarly, this compound could serve as a versatile reagent for grafting isopropyl sulfite (B76179) groups onto the surfaces of materials bearing hydroxyl or amine functionalities (e.g., silica (B1680970), cellulose, or functionalized polymers). This surface modification could alter properties such as hydrophobicity, thermal stability, or adhesion. The incorporation of the reactive sulfinyl group could also provide a handle for further chemical elaboration, creating complex, functional materials. researchgate.net
In the realm of biological chemistry, the selective modification of biomolecules is crucial for understanding their function. While direct clinical applications are excluded from this discussion, the potential of this compound as a research tool is significant. The compound's reactivity towards nucleophiles like amines and thiols—present as side chains in amino acids like lysine (B10760008) and cysteine—suggests its potential use in bioconjugation. It could be used to attach small molecule probes or tags to proteins or peptides for biochemical studies, such as analyzing protein structure or interactions, without a therapeutic goal.
Computational Chemistry as a Predictive Tool for Designing Novel Chlorosulfinate Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to predict molecular properties and reaction outcomes with increasing accuracy. numberanalytics.com For a reactive species like this compound, computational methods offer a powerful means to understand its behavior and guide experimental design.
Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms of this compound with various nucleophiles. nih.govnih.gov By modeling the transition states and intermediates, researchers can gain insight into the factors that control reactivity and selectivity. researchgate.net For example, DFT studies could predict whether a reaction proceeds via an SN2-type mechanism or an SNi mechanism, and how the choice of solvent or catalyst influences the outcome. masterorganicchemistry.comrsc.org This predictive power can save significant experimental time and resources by identifying the most promising reaction conditions.
Beyond mechanistic studies, the rise of machine learning (ML) is revolutionizing reaction prediction. chemrxiv.orgarxiv.org By training ML models on large datasets of chemical reactions, it is possible to predict the outcome or yield of new reactions with remarkable accuracy. nih.govnih.gov An ML model could be developed specifically for sulfur-containing compounds to predict the reactivity of this compound with a wide array of substrates. nih.gov Such models can also identify the most important molecular features that govern reactivity, providing chemists with new design principles for developing novel transformations. chemrxiv.org
| Computational Method | Application to this compound Chemistry | Information Gained |
| Density Functional Theory (DFT) | Mechanistic investigation of reactions (e.g., with alcohols, amines). | Transition state energies, reaction energy profiles, prediction of stereochemical outcomes, catalyst effects. nih.gov |
| Ab Initio Methods | High-accuracy calculation of molecular properties. | Precise bond energies, vibrational frequencies, electronic structure. numberanalytics.com |
| Machine Learning (ML) | Prediction of reaction outcomes and optimization of reaction conditions. | Predicted yields, identification of optimal substrates and reagents, discovery of novel reaction patterns. chemrxiv.orgarxiv.org |
| Molecular Dynamics (MD) | Simulation of the behavior of this compound in different solvent environments. | Solvation effects, conformational preferences, diffusion properties. numberanalytics.com |
Q & A
Q. How can researchers determine the purity of 2-Chlorosulfinyloxypropane using spectroscopic methods?
- Methodological Answer : Purity assessment requires integrating spectroscopic data (e.g., NMR, IR) with chromatographic techniques (GC/HPLC). For NMR, compare peak integrals of the target compound against impurities, ensuring solvent signals are excluded . Quantify residual solvents via GC with flame ionization detection, referencing calibration curves for common solvents like dichloromethane or ethers. For IR, confirm absence of unexpected functional groups (e.g., hydroxyl or carbonyl peaks indicating degradation) . Cross-validate results with elemental analysis to verify stoichiometric consistency .
Q. What experimental design considerations are critical for safe handling of this compound?
- Methodological Answer : Use inert atmosphere (N₂/Ar) gloveboxes for synthesis or reactions to mitigate hydrolysis risks due to its sensitivity to moisture . Employ explosion-proof equipment (e.g., spark-free stirrers) given its flammability (flash point < 23°C) . Include secondary containment trays and fume hoods with ≥100 ft/min face velocity to prevent vapor accumulation . Pre-plan neutralization protocols for spills using dry sand or vermiculite, avoiding water to prevent exothermic reactions .
Q. How should researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 40°C/75% RH for 6 months, monitoring degradation via periodic GC-MS analysis. Compare results to controls stored at -20°C in amber glass vials under inert gas . Quantify decomposition products (e.g., sulfonic acids) using ion chromatography. For long-term stability, establish a degradation kinetic model (Arrhenius equation) to predict shelf-life under standard lab conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal decomposition pathways of this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with FTIR or mass spectrometry to identify real-time decomposition products (e.g., SO₂, HCl) . Compare experimental data with computational simulations (DFT or MD) to validate proposed mechanisms. If conflicting literature persists, conduct isotope-labeling studies (e.g., ³⁶Cl) to trace chlorine migration pathways during pyrolysis . Publish raw datasets and computational codes to enable reproducibility .
Q. What advanced analytical strategies are suitable for characterizing trace impurities in this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) with electron spray ionization (ESI) to detect non-volatile impurities (e.g., sulfonate esters) at ppm levels . Pair with 2D-NMR (HSQC, HMBC) to assign structures of unknown peaks. For volatile contaminants, employ headspace GC-MS with cryogenic trapping to enhance sensitivity. Validate methods via spike-and-recovery experiments using synthesized impurity standards .
Q. How can researchers design a mechanistic study to elucidate the reaction kinetics of this compound with nucleophiles?
- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor real-time reaction progress at varying temperatures (10–50°C) and solvent polarities . Derive rate constants via pseudo-first-order kinetics and Eyring plots to determine activation parameters (ΔH‡, ΔS‡). Isotope effects (e.g., kH/kD) can distinguish between SN1 and SN2 mechanisms. Validate findings with DFT calculations to map transition states .
Q. What protocols ensure reproducibility in synthesizing derivatives of this compound across labs?
- Methodological Answer : Standardize reaction conditions using IUPAC guidelines: document exact stoichiometry, solvent batch sources (e.g., anhydrous THF with ≤50 ppm H₂O), and stirring rates . Share detailed spectral datasets (e.g., NMR raw files) in supplementary materials. Cross-validate results via round-robin testing with independent labs, using statistical tools (e.g., ANOVA) to assess inter-lab variability .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported aquatic toxicity values for this compound?
- Methodological Answer : Re-evaluate test organisms (e.g., Daphnia magna vs. Danio rerio) and exposure conditions (static vs. flow-through systems) . Perform LC50/EC50 tests under OECD Guidelines 202/203, controlling pH (6–8) and dissolved oxygen (>80% saturation). Compare results with QSAR models to identify outliers. Publish full experimental metadata (e.g., water hardness, temperature) to clarify context-specific variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
